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Compound of Interest

Compound Name: 2,5-Dimethylphenoxyacetic Acid

Cat. No.: B185445

An In-depth Technical Guide to 2,5-
Dimethylphenoxyacetic Acid
Abstract

This technical guide provides a comprehensive overview of 2,5-dimethylphenoxyacetic acid
(CAS No. 7356-41-4), a member of the phenoxyacetic acid class of compounds. This
document delves into its chemical identity, physicochemical properties, a validated synthesis
protocol via Williamson ether synthesis, and its contextual significance within the broader field
of biologically active molecules, particularly as a potential auxin analogue. While specific
biological studies on this particular isomer are not extensively documented in publicly
accessible literature, this guide synthesizes information from related compounds to provide
insights into its potential applications and mechanisms of action. This guide is intended to serve
as a foundational resource for researchers in agrochemistry, pharmacology, and synthetic
organic chemistry.

Chemical Identity and Physicochemical Properties

2,5-Dimethylphenoxyacetic acid is a carboxylic acid derivative characterized by a
dimethylated phenyl ring linked to an acetic acid moiety through an ether bond.
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Identifier Value Source

2-(2,5-Dimethylphenoxy)acetic

Chemical Name acid [1][2]
CAS Number 7356-41-4 [1][3]14]
Molecular Formula C10H1203 [1112]14]
Molecular Weight 180.20 g/mol [1112]
Melting Point 195-197 °C [1]
Boiling Point 308.7 °C at 760 mmHg [1]
Density 1.146 g/cm3 [1]
InChi Key RSIJMMLSDGNQOEO- (2]
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Synthesis of 2,5-Dimethylphenoxyacetic Acid via
Williamson Ether Synthesis

The most direct and widely applicable method for the synthesis of 2,5-dimethylphenoxyacetic
acid is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a
halide by an alkoxide or, in this case, a phenoxide. The synthesis proceeds by deprotonating
2,5-dimethylphenol to form the corresponding phenoxide, which then acts as a nucleophile to
attack an a-haloacetic acid, such as chloroacetic acid.

The rationale for this experimental choice lies in the high efficiency and broad applicability of
the Williamson ether synthesis for preparing ethers from phenols. The acidity of the phenolic
proton allows for easy formation of the nucleophilic phenoxide under basic conditions.
Chloroacetic acid is a readily available and reactive electrophile for this transformation.

Experimental Protocol

Materials:

e 2,5-Dimethylphenol
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Sodium hydroxide (NaOH)

Chloroacetic acid (CICH2COOH)

Hydrochloric acid (HCI), concentrated

Water (deionized)

Ethanol (for recrystallization)
Procedure:

e Phenoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, dissolve 2,5-dimethylphenol (1 equivalent) in an aqueous solution of sodium
hydroxide (2.2 equivalents). Stir the mixture until the phenol is completely dissolved, forming
the sodium 2,5-dimethylphenoxide solution.

» Nucleophilic Substitution: To the phenoxide solution, add a solution of chloroacetic acid (1.1
equivalents) in water dropwise. Upon addition, heat the reaction mixture to reflux and
maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer
chromatography (TLC).

o Work-up and Precipitation: After the reaction is complete, cool the mixture to room
temperature. Acidify the solution by the slow addition of concentrated hydrochloric acid until
the pH is approximately 1-2. This will precipitate the 2,5-dimethylphenoxyacetic acid.

« |solation and Purification: Collect the crude product by vacuum filtration and wash with cold
water to remove any inorganic salts. The crude product can be further purified by
recrystallization from a suitable solvent system, such as ethanol/water, to yield the final
product as a crystalline solid.
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Caption: Williamson Ether Synthesis Workflow for 2,5-Dimethylphenoxyacetic Acid.

Spectroscopic Characterization (Theoretical)

While experimental spectra for 2,5-dimethylphenoxyacetic acid are not readily available in
public databases, its structure allows for the prediction of key spectroscopic features.

'H NMR Spectroscopy (Predicted)

e Aromatic Protons: Three signals in the aromatic region (approx. 6.7-7.2 ppm), corresponding
to the three protons on the phenyl ring. The splitting patterns will be complex due to their
coupling with each other.

o Methylene Protons: A singlet at approximately 4.5-4.8 ppm, corresponding to the two protons
of the -O-CHz- group.
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» Methyl Protons: Two singlets in the aliphatic region (approx. 2.2-2.4 ppm), each integrating to
three protons, corresponding to the two methyl groups on the phenyl ring.

» Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically >10 ppm),
corresponding to the acidic proton of the carboxyl group.

3C NMR Spectroscopy (Predicted)

Carbonyl Carbon: A signal in the downfield region (approx. 170-180 ppm) for the carboxylic

acid carbon.

e Aromatic Carbons: Six signals in the aromatic region (approx. 110-160 ppm). The carbon
attached to the oxygen will be the most downfield among the aromatic carbons.

o Methylene Carbon: A signal around 65-70 ppm for the -O-CHz- carbon.

» Methyl Carbons: Two signals in the aliphatic region (approx. 15-25 ppm) for the two methyl
carbons.

Infrared (IR) Spectroscopy (Predicted)

e O-H Stretch: A broad absorption band in the region of 2500-3300 cm~* characteristic of the
carboxylic acid O-H bond.

e C=0 Stretch: A strong, sharp absorption band around 1700-1725 cm~1 corresponding to the
carbonyl group of the carboxylic acid.

e C-O Stretch: An absorption band in the region of 1200-1300 cm~1 for the aryl ether C-O
bond.

o C-H Stretches: Aromatic C-H stretches just above 3000 cm~! and aliphatic C-H stretches just
below 3000 cm™1.

Potential Applications and Biological Activity

Phenoxyacetic acids are a well-studied class of compounds with significant biological activities.
The most notable of these is their action as synthetic auxins, a class of plant hormones that
regulate growth and development.
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Auxin Mimicry and Herbicidal Activity

Many halogenated phenoxyacetic acids, such as 2,4-dichlorophenoxyacetic acid (2,4-D), are
potent herbicides. They function by mimicking the natural plant hormone indole-3-acetic acid
(IAA), leading to uncontrolled and unsustainable growth in susceptible plants. The specific
substitutions on the phenyl ring are critical determinants of this activity. While some methyl-
substituted phenoxyacetic acids exhibit moderate auxin-like activity, their biological effects can
be influenced by metabolic processes within the plant. The structural similarity of 2,5-
dimethylphenoxyacetic acid to these known auxin mimics suggests its potential for
investigation as a plant growth regulator or herbicide.
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Caption: Putative Mechanism of Action as an Auxin Mimic.
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Potential as a Scaffold in Drug Discovery

The phenoxyacetic acid moiety is a privileged scaffold in medicinal chemistry, appearing in
various compounds with diverse pharmacological activities. Derivatives of phenoxyacetic acid
have been investigated for their potential as:

» Anti-inflammatory agents: By targeting enzymes such as cyclooxygenase (COX).
e Antimicrobial agents: Showing activity against various bacterial and fungal strains.

The specific biological profile of 2,5-dimethylphenoxyacetic acid in these contexts would
require dedicated screening and mechanistic studies.

Safety and Handling

Based on available safety data for similar compounds, 2,5-dimethylphenoxyacetic acid
should be handled with care in a well-ventilated laboratory environment. Standard personal
protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid
inhalation of dust and contact with skin and eyes.

Conclusion

2,5-Dimethylphenoxyacetic acid is a readily synthesizable compound with potential
applications in agrochemistry and as a scaffold for drug discovery. Its structural relationship to
known auxin mimics makes it a person of interest for the development of new plant growth
regulators. Further biological evaluation is necessary to fully elucidate its specific activities and
potential applications. This guide provides a solid foundation for researchers to initiate further
studies on this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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